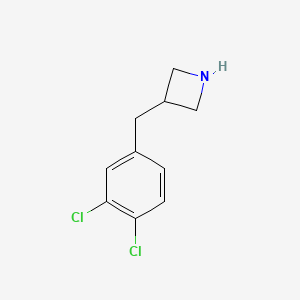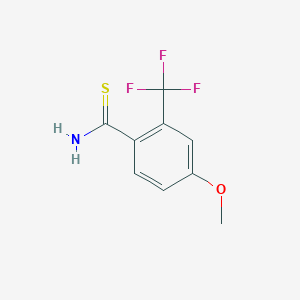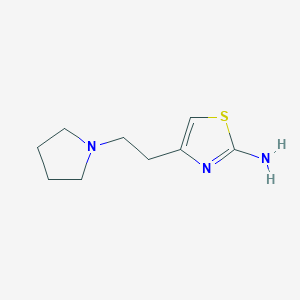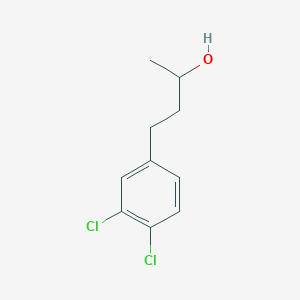![molecular formula C10H15N3O2S B13595521 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of formamide as a reagent to introduce the formamido group. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the formamido group.
2-Methyl-1,3-thiazole-5-carboxylic acid: Precursor in the synthesis of the target compound.
2-Methyl-1,3-thiazole-5-amine: Another derivative with potential biological activities.
Uniqueness
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is unique due to its specific formamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(1-amino-1-oxopentan-2-yl)-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-3-4-7(9(11)14)13-10(15)8-5-12-6(2)16-8/h5,7H,3-4H2,1-2H3,(H2,11,14)(H,13,15) |
InChI Key |
DXESMCYFXYKUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C1=CN=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)




![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)



![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)



